molecular formula C8H6BrN3OS B2585469 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 314021-00-6

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2585469
CAS No.: 314021-00-6
M. Wt: 272.12
InChI Key: FZSAASAGUXWPPC-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 314021-00-6) is a specialized brominated quinazolinone derivative with a molecular formula of C8H6BrN3OS and a molecular weight of 272.12 g/mol . This compound features a quinazolinone core, a privileged structure in medicinal chemistry known for yielding molecules with a wide spectrum of biological activities . Its specific structure incorporates key modifications—a bromo substituent at the 6-position and an amino group at the 3-position—which are recognized in structure-activity relationship (SAR) studies as favorable for enhancing pharmacological properties, particularly antimicrobial and cytotoxic activities . The 2-thioxo (C=S) moiety further adds to its versatility as a synthetic intermediate . In research settings, this compound serves as a valuable scaffold for the development of new therapeutic agents. It is primarily investigated for its potential antimicrobial properties, as the quinazolinone core is a known pharmacophore against various bacterial and fungal strains . Furthermore, its structural features make it a candidate for anticancer and cytotoxic studies, building upon the established activity of quinazolinone derivatives against various cancer cell lines . As a building block, it can be used to synthesize more complex fused heterocyclic systems, such as thiazoloquinazolines or thiadiazinoquinazolines, which often exhibit enhanced and broad-spectrum biological activity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. Handling should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye/face protection .

Properties

IUPAC Name

3-amino-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c9-4-1-2-6-5(3-4)7(13)12(10)8(14)11-6/h1-3H,10H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSAASAGUXWPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the quinazolinone core. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the bromine position.

Scientific Research Applications

Structural Features

  • Amino Group : Enhances reactivity and biological interactions.
  • Bromine Atom : Contributes to pharmacological properties.
  • Thioxo Group : Imparts distinct chemical characteristics.

Synthetic Route Overview

StepDescription
1Selection of starting materials
2Condensation reaction to form the core
3Purification of the final product

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. The mechanism of action includes the inhibition of enzymes involved in cell proliferation and apoptosis regulation.

Case Study Findings

Compounds derived from the quinazolinone core have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes some findings:

CompoundCell LineIC₅₀ (μM)Mechanism
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Apoptosis pathway modulation
Compound CHepG21.4Cell cycle arrest

Enzyme Inhibition

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been identified as an inhibitor of several key enzymes:

  • Cyclooxygenase-2 (COX-2) : Involved in inflammatory processes.
  • Lactate Dehydrogenase (LDHA) : Plays a role in cancer metabolism.

Inhibition of these enzymes suggests potential applications in treating inflammatory diseases and cancer.

Antioxidant Activity

The compound exhibits antioxidant properties, which may be beneficial in managing oxidative stress-related diseases. Its ability to modulate oxidative stress responses indicates potential therapeutic applications in conditions such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations in dihydroquinazolin-4(1H)-one derivatives and their impacts are summarized below:

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents Bioactivity/Application Key Findings Reference
Target compound 6-Br, 2-thioxo, 3-NH2 N/A (Theoretical potential) Predicted enhanced halogen bonding and nucleophilicity due to Br and NH2.
2-(3-Fluorophenyl)-3-(prop-2-yn-1-yl)-... 3-F, prop-2-yn-1-yl Anti-TB activity Fluorine enhances electronegativity; alkyne group improves membrane permeability.
2-(2-Chloro-6-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-... 2-Cl-6-F, 4-MeSO2-Ph Cytotoxicity, anti-TB Sulfonyl group increases polarity; halogen synergy improves target affinity.
Compound 3b (from ) 6-Br, 3-(3-trifluoromethylphenyl) Enzyme inhibition (unspecified) 6-Br showed 5.8-fold lower efficacy than 6-Cl (3a), highlighting position sensitivity.
MHY2251 2-(Benzodioxol-5-yl) SIRT1 inhibition (anticancer) Benzodioxolyl group enhances binding to SIRT1 active site.


Key Observations :

  • Halogen Substitution : Bromo at position 6 (as in the target compound) may reduce efficacy compared to chloro in some contexts (e.g., enzyme inhibition) . However, bromo combined with chloro in insecticidal derivatives (e.g., ) demonstrates synergistic effects .
  • Thioxo vs. Carbonyl : The 2-thioxo group increases sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to carbonyl-containing analogs .

Target Compound Hypotheses :

  • The 6-Br and 3-NH2 groups may enhance antimicrobial activity via halogen-bond interactions with bacterial enzymes .
  • Potential AChE/BChE inhibition similar to N1-substituted derivatives, but structural differences (e.g., 3-NH2 vs. N1-alkyl) may alter efficacy .

Biological Activity

3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino Group : Contributes to its reactivity and biological interactions.
  • Bromine Atom : Enhances its pharmacological properties.
  • Thioxo Group : Imparts distinct chemical characteristics.

Molecular Formula : C₈H₆BrN₃OS
Molecular Weight : 272.12 g/mol
CAS Number : 314021-00-6

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-aminobenzamide and brominated thioxo derivatives.
  • Cyclization Reaction : A condensation reaction under suitable conditions to form the quinazolinone core.
  • Purification : Techniques such as recrystallization or chromatography to obtain high-purity products.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Inhibition of enzymes involved in cell proliferation and apoptosis regulation.
  • Case Study Findings : Compounds derived from the quinazolinone core have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values indicating potent activity. For example, derivatives with specific substitutions have exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC₅₀ (μM)Mechanism
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Apoptosis pathway modulation
Compound CHepG21.4Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential:

  • Activity Against Bacteria : Some derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus. The presence of the thioxo group appears to enhance this activity, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its ability to inhibit cholinesterases:

  • Cholinesterase Inhibition : Some derivatives exhibited IC₅₀ values in the micromolar range, indicating potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Interaction : Binding to cellular receptors can influence various signaling pathways.
  • Gene Expression Modulation : Affecting gene expression related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

The unique presence of both amino and bromine groups distinguishes this compound from other quinazolinone derivatives:

  • Similar Compounds :
    • 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one : Lacks bromine.
    • 6-bromo derivatives : Lack the amino group but retain some biological activity.

Q & A

Q. What are the standard synthetic protocols for preparing 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours, yielding pale creamish crystals after recrystallization from ethanol (75% yield) . Alternative methods include direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid, achieving 55% yield . Key parameters include temperature control, solvent selection (e.g., acetic acid or ethanol), and reaction time optimization to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups such as the thioxo group (~1686 cm⁻¹ for C=O and ~1605 cm⁻¹ for C=N) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural features, e.g., aromatic protons (δ 7.25–7.82 ppm) and methyl groups (δ 2.48 ppm) .
  • Mass spectrometry : Validates molecular weight via fragmentation patterns (e.g., molecular ion peaks matching C₉H₈N₃OBr) .
  • Elemental analysis : Ensures purity by verifying C, H, N, and Br percentages .

Q. What are the primary challenges in crystallizing this compound for X-ray studies?

Poor solubility in common solvents (e.g., ethanol, DMSO) and polymorphism can hinder crystallization. Strategies include using mixed solvents (ethanol/water), slow evaporation, and seeding. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for handling twinned data or high-resolution datasets .

Advanced Research Questions

Q. How can reaction yields be improved during bromination or cyclocondensation steps?

  • Catalyst optimization : Heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) enhance reaction efficiency in aqueous media, enabling one-pot syntheses with >80% yields .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in halogenation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or green solvents (water) under reflux improve intermediate stability .

Q. What mechanisms underlie the biological activity of this compound, and how are they validated?

  • Insecticidal activity : Derivatives exhibit larvicidal effects (e.g., 80% mortality at 5 μg/mL against Mythimna separata) via acetylcholine esterase inhibition. Bioassays involve dose-response studies and comparative LC₅₀ calculations .
  • CNS depressant activity : Evaluated using rodent models (e.g., forced swim tests) to measure sedation or anticonvulsant effects. Structure-activity relationships (SAR) are established by modifying the thioxo or bromo substituents .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-validation : Compare IR/NMR data with computational simulations (e.g., DFT) to confirm peak assignments .
  • Multi-method refinement : Use SHELXL for crystallographic refinement, incorporating constraints for disordered atoms or hydrogen bonding networks .
  • Batch reproducibility : Replicate syntheses under controlled conditions to isolate variables (e.g., humidity, solvent purity) affecting spectral outcomes .

Q. What strategies are effective for synthesizing Schiff base derivatives of this compound?

Condensation with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in trace acetic acid yields Schiff bases (e.g., 5f, 76% yield). Reaction monitoring via TLC and recrystallization in ethanol ensures purity. Spectral shifts in ¹H NMR (e.g., δ 8.76 ppm for =CH) confirm imine formation .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

MethodReagents/ConditionsYieldKey Reference
Hydrazine cyclizationHydrazine hydrate, 120°C, 3 hrs75%
Direct brominationBr₂ in acetic acid, RT, 12 hrs55%
HAP NPs catalysisH₂O, 90°C, 1 hr>80%

Q. Table 2. Pharmacological Evaluation Parameters

Assay TypeModel/ProtocolKey MetricReference
Larvicidal activityMythimna separata bioassayLC₅₀ (μg/mL)
Cathepsin inhibitionEnzymatic kinetics (UV-Vis)IC₅₀ (nM)
Anticonvulsant screeningMaximal electroshock (MES) testSeizure threshold

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